N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, fluorophenyl, and pyridazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the methoxy and fluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents, such as:
- N-(3,5-dimethoxyphenyl)-1-(4-chlorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-(3,5-dimethoxyphenyl)-1-(2-methylphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
Uniqueness
N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-27-15-8-13(9-16(10-15)28-2)22-20(26)19-17(25)11-18(29-3)24(23-19)14-6-4-5-12(21)7-14/h4-11H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTFZYZHRGLRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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